黄曲霉毒素M1

描述

科学研究应用

黄曲霉毒素M1在科学研究中有多种应用:

化学: 研究其化学性质和反应。

生物学: 研究重点是它对细胞过程的影响及其作为真菌毒素的作用。

医学: 研究调查其对人类健康的致癌性和毒性作用。

作用机制

黄曲霉毒素M1的主要作用机制是通过与DNA相互作用。它与DNA形成加合物,导致突变并可能导致癌症。 该化合物的exo-8,9-环氧化物形式与DNA具有很高的结合亲和力,形成8,9-二氢-8-(N7-鸟嘌呤)-9-羟基-黄曲霉毒素B1加合物,这会导致DNA突变 . 此外,this compound可以诱导氧化应激,促使其基因毒性作用 .

生化分析

Biochemical Properties

Aflatoxin M1 plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is metabolized in the liver by cytochrome P450 enzymes, primarily CYP1A2 and CYP3A4, which convert aflatoxin B1 into aflatoxin M1 through hydroxylation . This conversion is a detoxification process, as aflatoxin M1 is less toxic than aflatoxin B1. Aflatoxin M1 can still form DNA adducts, leading to mutations and potential carcinogenesis .

Cellular Effects

Aflatoxin M1 has been shown to affect various types of cells and cellular processes. In intestinal epithelial cells, aflatoxin M1 decreases the expression of genes encoding tight junction proteins, such as Claudin-1, Occludin, and ZO-1, leading to disruption of the intestinal barrier function . This can result in increased intestinal permeability, commonly referred to as “leaky gut.” Additionally, aflatoxin M1 induces oxidative stress by increasing the production of reactive oxygen species (ROS), which can damage cellular components and affect cell signaling pathways .

Molecular Mechanism

At the molecular level, aflatoxin M1 exerts its effects through several mechanisms. It binds to DNA, forming adducts that can lead to mutations and carcinogenesis . Aflatoxin M1 also interacts with proteins involved in the cellular stress response, such as heat shock proteins, and can inhibit the activity of enzymes like glutathione S-transferase, which is crucial for detoxification . These interactions can disrupt normal cellular functions and contribute to the toxic effects of aflatoxin M1.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of aflatoxin M1 can change over time. Studies have shown that aflatoxin M1 is relatively stable under various conditions, but its degradation can occur over extended periods . Long-term exposure to aflatoxin M1 in vitro has been associated with persistent oxidative stress and sustained disruption of cellular functions . In vivo studies have demonstrated that chronic exposure to aflatoxin M1 can lead to cumulative damage, particularly in the liver and kidneys .

Dosage Effects in Animal Models

The effects of aflatoxin M1 vary with different dosages in animal models. At low doses, aflatoxin M1 may cause mild oxidative stress and minor disruptions in cellular functions . At higher doses, it can lead to significant toxicity, including liver damage, immunosuppression, and carcinogenesis . Threshold effects have been observed, where certain doses of aflatoxin M1 result in a marked increase in adverse effects .

Metabolic Pathways

Aflatoxin M1 is primarily metabolized in the liver through hydroxylation by cytochrome P450 enzymes . The resulting metabolite can be further conjugated with glucuronic acid or sulfate, facilitating its excretion in urine and bile . This detoxification pathway helps reduce the toxicity of aflatoxin M1, although the metabolite can still pose health risks due to its potential to form DNA adducts .

Transport and Distribution

Within cells and tissues, aflatoxin M1 is transported and distributed through various mechanisms. It can bind to serum albumin, facilitating its transport in the bloodstream . Aflatoxin M1 can also interact with transporters such as ABCG2, which plays a role in its excretion into milk . The distribution of aflatoxin M1 within tissues is influenced by its binding to cellular proteins and its ability to cross cellular membranes .

Subcellular Localization

Aflatoxin M1 is localized in various subcellular compartments, including the nucleus, where it can interact with DNA and form adducts . It is also found in the cytoplasm, where it can interact with enzymes and other proteins involved in cellular metabolism . The subcellular localization of aflatoxin M1 is influenced by its chemical properties and the presence of targeting signals that direct it to specific compartments .

准备方法

黄曲霉毒素M1不是直接合成的,而是作为黄曲霉毒素B1在哺乳动物肝脏中的代谢副产物而形成的。 当牲畜食用受黄曲霉毒素B1污染的饲料时,大约5%的黄曲霉毒素B1被羟基化生成this compound,然后以牛奶的形式排出 . 工业生产方法侧重于检测和量化乳制品中的this compound,而不是合成它。 高效液相色谱 (HPLC) 结合荧光检测通常用于此目的 .

化学反应分析

黄曲霉毒素M1经历了几种化学反应,包括:

氧化: this compound可以被氧化形成更极性的代谢产物。

还原: 还原反应可以将this compound转化为毒性较低的形式。

取代: 可以发生各种取代反应,改变分子上的官能团。

在这些反应中常用的试剂包括氧化剂(如过氧化氢)和还原剂(如硼氢化钠)。 这些反应形成的主要产物通常是毒性较低的代谢产物,更容易从体内排出 .

相似化合物的比较

黄曲霉毒素M1与其他黄曲霉毒素相似,如黄曲霉毒素B1、黄曲霉毒素B2、黄曲霉毒素G1和黄曲霉毒素G2。 它与众不同的是,它是黄曲霉毒素B1的羟基化代谢产物,主要存在于牛奶和乳制品中 . 与黄曲霉毒素B1相比,this compound的致癌性较低,但仍然对健康构成重大风险 .

类似化合物

黄曲霉毒素B1: this compound的母体化合物,具有高度致癌性。

黄曲霉毒素B2: 黄曲霉产生的另一种黄曲霉毒素。

黄曲霉毒素G1: 由寄生曲霉产生,也是致癌物。

黄曲霉毒素G2: 类似于黄曲霉毒素G1,但具有不同的化学性质.

生物活性

Aflatoxin M1 (AFM1) is a hydroxylated derivative of aflatoxin B1 (AFB1), primarily found in the milk of lactating animals that have ingested AFB1. This compound is recognized for its potential health risks, particularly its carcinogenic properties and effects on human health. This article explores the biological activity of AFM1, including its mechanisms of action, toxicological profiles, and relevant case studies.

AFM1 is categorized as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), which underscores its significance in food safety and public health. The metabolic pathway of AFB1 to AFM1 involves the hydroxylation process, where AFB1 is converted into AFM1 primarily in the liver of animals. This transformation is facilitated by cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4, which are responsible for the biotransformation of AFB1 into various metabolites, including AFM1 .

Table 1: Comparison of Aflatoxins and Their Toxicity

| Compound | IARC Classification | LD50 (μg/kg) | Primary Source |

|---|---|---|---|

| Aflatoxin B1 (AFB1) | Group 1 | 20 (ducklings) | Various animal studies |

| Aflatoxin M1 (AFM1) | Group 1 | Not established | Milk from contaminated animals |

Toxicological Effects

AFM1 exhibits a range of biological activities that contribute to its toxicity:

- Genotoxicity : AFM1 has been shown to induce DNA damage, though it is less mutagenic than its precursor, AFB1, with approximately 10% of its mutagenicity . Studies indicate that AFM1 interacts with DNA, leading to chromosomal aberrations and micronucleus formation in various cell types .

- Oxidative Stress : Exposure to AFM1 increases reactive oxygen species (ROS) production, which can lead to oxidative stress and subsequent cellular damage. This oxidative stress is implicated in the initiation of carcinogenic processes .

- Hepatotoxicity : AFM1 affects liver function by elevating serum levels of liver enzymes such as AST and ALT, indicating hepatocellular damage . In animal models, administration of AFM1 resulted in significant reductions in body weight and organ weights, particularly affecting the liver and kidneys .

Case Studies

Several case studies underscore the impact of AFM1 contamination:

- Dairy Products : In a study involving French dairy herds, raw milk samples were tested for AFM1 contamination. The results indicated a significant prevalence of AFM1 in bulk milk samples, highlighting the risk posed to consumers .

- Human Exposure : Research conducted in Turkey assessed the presence of AFM1 in human breast milk. The findings revealed detectable levels of AFM1, raising concerns about dietary exposure during lactation and its potential health implications for infants .

Research Findings

Recent studies have focused on various aspects of AFM1's biological activity:

- Mechanisms of Action : Molecular docking studies have elucidated how AFM1 binds to cellular components, potentially disrupting normal cellular functions. This interaction has been linked to increased instances of chromosomal abnormalities and cell cycle dysregulation .

- Biodecontamination Methods : Investigations into biological decontamination methods for reducing AFM1 levels in milk have shown promise. Techniques such as microbial degradation are being explored to mitigate the risks associated with this mycotoxin .

属性

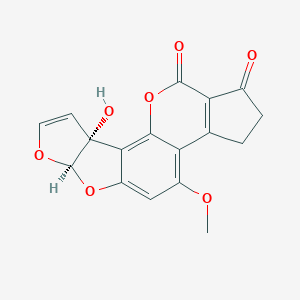

IUPAC Name |

(3R,7R)-3-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O7/c1-21-9-6-10-13(17(20)4-5-22-16(17)23-10)14-12(9)7-2-3-8(18)11(7)15(19)24-14/h4-6,16,20H,2-3H2,1H3/t16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJBWDEQAUQTVKK-IAGOWNOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C(=C1)OC5C4(C=CO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C(=C1)O[C@@H]5[C@]4(C=CO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40891797 | |

| Record name | Aflatoxin M1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aflatoxin M1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030479 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6795-23-9 | |

| Record name | Aflatoxin M1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6795-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aflatoxin M1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006795239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aflatoxin M1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6aR-cis)-2,3,6a,9a-tetrahydro-9a-hydroxy-4-methoxycyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.151 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AFLATOXIN M1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3020O28I3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Aflatoxin M1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030479 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

299 °C | |

| Record name | Aflatoxin M1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030479 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。